molecular formula C20H18FN3O5 B2583312 N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251591-70-4

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B2583312
CAS No.: 1251591-70-4
M. Wt: 399.378
InChI Key: OJXKNRCKPGVCKT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic heterocyclic compound featuring a dihydropyridazine core substituted with methoxy, fluorophenyl, and carboxamide groups. Its structure combines electron-donating (methoxy) and electron-withdrawing (fluorophenyl) moieties, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity. While its specific therapeutic target remains unconfirmed, structural analogs in the dihydropyridine and dihydropyridazine families are known for roles in calcium channel modulation, kinase inhibition, or antimicrobial activity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c1-27-14-7-8-15(17(10-14)28-2)22-20(26)19-16(25)11-18(29-3)24(23-19)13-6-4-5-12(21)9-13/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXKNRCKPGVCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include 1,4-dihydropyridines and thieno[2,3-b]pyridines (e.g., AZ331 and AZ257 from ). Key structural and functional differences are outlined below:

Core Structure

  • Dihydropyridazine vs. Dihydropyridine : The dihydropyridazine core (six-membered ring with two adjacent nitrogen atoms) confers distinct electronic and steric properties compared to the dihydropyridine core (one nitrogen atom). This difference may alter binding to biological targets, such as ion channels or enzymes .

Substituent Variations

  • Methoxy Groups : The 2,4-dimethoxyphenyl and 6-methoxy substituents enhance hydrophilicity compared to AZ257’s bromophenyl group, which increases lipophilicity.
  • Fluorophenyl vs.

Functional Implications

  • Bioactivity : AZ257 and AZ331 exhibit calcium channel-blocking activity due to their dihydropyridine cores. The query compound’s dihydropyridazine core might shift its mechanism toward kinase inhibition or antimicrobial action, as seen in other pyridazine derivatives.
  • Pharmacokinetics : The fluorophenyl and methoxy groups in the query compound likely improve metabolic stability and oral bioavailability compared to the bromine-containing AZ257, which may suffer from faster hepatic clearance .

Data Tables: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Reported Activity
N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide Dihydropyridazine 3-fluorophenyl, 2,4-dimethoxyphenyl, 6-methoxy ~457.4 ~2.8 Hypothesized kinase inhibition
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) Dihydropyridine Thio-linked 2-oxoethyl, furyl, methoxyphenyl ~561.6 ~3.5 Calcium channel antagonism
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) Dihydropyridine Thio-linked 4-bromophenyl, furyl ~610.5 ~4.2 Calcium channel antagonism

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Effects : The 3-fluorophenyl group in the query compound may enhance binding to ATP pockets in kinases, as fluorine’s electronegativity mimics phosphate groups .
  • Solubility : The dihydropyridazine core’s polarity may improve aqueous solubility over dihydropyridines, aiding formulation.

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